molecular formula C7H10FN3O2 B13030501 2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid

2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid

Cat. No.: B13030501
M. Wt: 187.17 g/mol
InChI Key: PGWCRLFFQMLCKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid is a fluorinated organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The presence of a fluoromethyl group and a triazole ring in its structure imparts distinct physicochemical properties, making it a valuable compound in pharmaceutical and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the visible light-mediated radical fluoromethylation via halogen atom transfer activation of fluoroiodomethane . This process involves the generation of fluoromethyl radicals from commercially available fluoroiodomethane, facilitated by visible light and tris(trimethylsilyl)silane, which serves as both a hydrogen- and halogen atom transfer reagent.

Industrial Production Methods

Industrial production methods for fluorinated compounds often rely on enzyme-catalyzed synthesis due to their efficiency and selectivity. Enzymatic methods, such as those involving fluorinase, are particularly effective for the direct formation of the C-F bond . These methods are advantageous as they operate under mild conditions and offer high selectivity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they generally involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The fluoromethyl group can influence the compound’s binding affinity and stability, enhancing its activity and bioavailability . The triazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid is unique due to the combination of the fluoromethyl group and the triazole ring, which imparts distinct physicochemical properties. This combination enhances its stability, bioavailability, and activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H10FN3O2

Molecular Weight

187.17 g/mol

IUPAC Name

2-[4-(fluoromethyl)triazol-1-yl]-2-methylpropanoic acid

InChI

InChI=1S/C7H10FN3O2/c1-7(2,6(12)13)11-4-5(3-8)9-10-11/h4H,3H2,1-2H3,(H,12,13)

InChI Key

PGWCRLFFQMLCKO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)O)N1C=C(N=N1)CF

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.